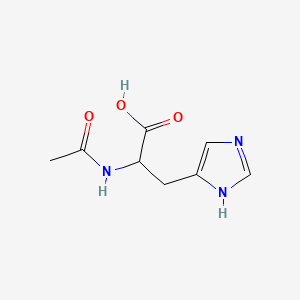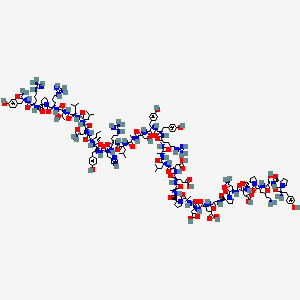
9(Z),11(Z)-Octadecadienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9(Z),11(Z)-Octadecadienoic acid: is a polyunsaturated fatty acid with two double bonds located at the 9th and 11th carbon atoms in the cis configuration. This compound is a type of linoleic acid, which is commonly found in various plant oils and is known for its significant role in human nutrition and health.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9(Z),11(Z)-Octadecadienoic acid typically involves the desaturation of stearic acid or oleic acid. This process can be achieved through enzymatic desaturation using specific desaturase enzymes. The reaction conditions often include a controlled environment with specific temperature and pH levels to ensure the proper functioning of the enzymes.
Industrial Production Methods: Industrial production of this compound is commonly carried out through the extraction of natural oils rich in linoleic acid, such as sunflower oil, safflower oil, and soybean oil. The extracted oils undergo a series of purification processes, including distillation and crystallization, to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 9(Z),11(Z)-Octadecadienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of hydroperoxides and other oxidation products.
Reduction: This reaction involves the addition of hydrogen to the compound, resulting in the formation of saturated fatty acids.
Substitution: This reaction involves the replacement of one functional group with another, such as the esterification of the carboxyl group to form esters.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen, ozone, and hydrogen peroxide. The reaction conditions typically involve elevated temperatures and the presence of catalysts.
Reduction: Common reagents include hydrogen gas and metal catalysts such as palladium or nickel. The reaction conditions often involve high pressure and temperature.
Substitution: Common reagents include alcohols and acids. The reaction conditions typically involve acidic or basic environments and elevated temperatures.
Major Products:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids such as stearic acid.
Substitution: Esters and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
9(Z),11(Z)-Octadecadienoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various chemical compounds and as a standard for analytical methods.
Biology: It is studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: It is investigated for its potential health benefits, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of biodegradable polymers, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of 9(Z),11(Z)-Octadecadienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also acts as a signaling molecule, modulating various cellular pathways, including those involved in inflammation and apoptosis. The molecular targets of this compound include enzymes such as cyclooxygenases and lipoxygenases, which are involved in the metabolism of fatty acids.
Vergleich Mit ähnlichen Verbindungen
Linoleic acid: Another polyunsaturated fatty acid with two double bonds at the 9th and 12th carbon atoms.
Alpha-linolenic acid: A polyunsaturated fatty acid with three double bonds at the 9th, 12th, and 15th carbon atoms.
Gamma-linolenic acid: A polyunsaturated fatty acid with three double bonds at the 6th, 9th, and 12th carbon atoms.
Uniqueness: 9(Z),11(Z)-Octadecadienoic acid is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. Its cis configuration at both double bonds contributes to its role in maintaining cell membrane fluidity and its potential health benefits.
Eigenschaften
CAS-Nummer |
544-40-7 |
|---|---|
Molekularformel |
C18H32O2 |
Molekulargewicht |
280 |
Aussehen |
Unit:25 mgPurity:96+%Physical solid |
Synonyme |
9-cis, 11-cis-CLA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine](/img/structure/B1148415.png)




